1,4-Dioxaspiro[4.5]decan-6-amine
Overview
Description
1,4-Dioxaspiro[45]decan-6-amine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused with a decane ring and an amine group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-6-amine can be synthesized through a multi-step process. One common method involves the formation of a spirocyclic ketal intermediate, followed by the introduction of the amine group. The synthesis typically starts with the reaction of cyclohexanone with ethylene glycol to form the ketal. This intermediate is then subjected to various reactions, including hydrazone formation and iodination, to introduce the amine group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. Palladium-catalyzed aminocarbonylation is one such method that has been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups within the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.5]decan-6-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the amine group.
1,6,9-Trioxaspiro[4.5]decane: This compound has an additional oxygen atom in the ring system, which can influence its chemical properties and reactivity.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-6-amine is unique due to the presence of the amine group at the sixth position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other spirocyclic compounds .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUWVLDPAKUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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